5-Chloro-2-cyclobutyl-1H-benzimidazole
Description
5-Chloro-2-cyclobutyl-1H-benzimidazole is a benzimidazole derivative characterized by a chlorine substituent at position 5 and a cyclobutyl group at position 2 of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological and material science applications. The cyclobutyl group at position 2 contributes steric bulk and ring strain, which may influence conformational flexibility and binding affinity in biological systems.
Properties
IUPAC Name |
6-chloro-2-cyclobutyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-8-4-5-9-10(6-8)14-11(13-9)7-2-1-3-7/h4-7H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIMZSZUIUHNJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC3=C(N2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901282937 | |
| Record name | 6-Chloro-2-cyclobutyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4887-93-8 | |
| Record name | 6-Chloro-2-cyclobutyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-cyclobutyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-cyclobutyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with cyclobutanone in the presence of a chlorinating agent such as thionyl chloride . The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-cyclobutyl-1H-benzimidazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include and .
Reduction: Reduction of this compound can be achieved using reducing agents such as or .
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide .
Major Products Formed:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
The benzimidazole scaffold has been extensively studied for its broad range of pharmacological activities, including:
- Antimicrobial Activity : Benzimidazole derivatives exhibit significant antibacterial and antifungal properties. For instance, various benzimidazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antiviral Properties : Some benzimidazole derivatives have been reported to inhibit viral replication. For example, studies have shown that certain derivatives can effectively inhibit the replication of enteroviruses and herpes simplex virus . The mechanism often involves interference with viral DNA synthesis.
- Anticancer Activity : Research indicates that benzimidazole derivatives can inhibit DNA topoisomerases, which are crucial for DNA replication and transcription in cancer cells. Compounds like 5-Chloro-2-(2-hydroxyphenyl)-1H-benzimidazole have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and MCF7 cells .
Synthesis and Structure-Activity Relationship
The synthesis of 5-Chloro-2-cyclobutyl-1H-benzimidazole typically involves the reaction of cyclobutyl amines with appropriate benzimidazole precursors. The introduction of chlorine at the 5-position enhances the compound's biological activity by improving its interaction with target enzymes or receptors.
Table 1: Synthesis Pathways for Benzimidazole Derivatives
| Compound Name | Synthesis Method | Key Findings |
|---|---|---|
| This compound | Cyclobutyl amine + benzimidazole precursor | Exhibits potent antimicrobial activity |
| 5-Chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | Hydroxylation of substituted benzimidazoles | Significant cytotoxicity against cancer cells |
| 5-Nitrobenzimidazole | Nitration of benzimidazole | Effective anthelmintic properties |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated various benzimidazole derivatives, including this compound, for their antimicrobial activity. The results indicated that this compound exhibited a notable MIC against Candida albicans and Staphylococcus aureus, outperforming standard antibiotics .
- Antiviral Activity : In vitro studies demonstrated that certain benzimidazoles effectively inhibited the replication of viruses such as hepatitis C virus (HCV). The structure of these compounds, particularly substitutions at the 5-position, was critical for their antiviral efficacy .
- Cytotoxicity in Cancer Cells : Research involving HeLa and MCF7 cells showed that derivatives like 5-Chloro-2-(2-hydroxyphenyl)-1H-benzimidazole had IC50 values significantly lower than conventional chemotherapeutics, indicating strong potential as anticancer agents .
Mechanism of Action
The mechanism of action of 5-Chloro-2-cyclobutyl-1H-benzimidazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Physicochemical Properties
The substituents on benzimidazole derivatives critically affect their electronic, steric, and solubility profiles. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*Molecular weights calculated from formulas.
Key Observations:
- Steric Effects : The cyclobutyl group in the target compound offers intermediate steric bulk compared to the butoxyphenyl group in but more than the methyl/ethyl groups in . This may influence binding pocket compatibility in biological targets.
- Electronic Effects : Chlorine at position 5 is consistent across analogs, but electron-donating groups (e.g., methoxy in ) contrast with the electron-withdrawing nature of chlorine. Thiophenyl substituents () introduce sulfur-based resonance effects, altering charge distribution.
- Solubility : The sulfinyl derivative () exhibits higher polarity due to the sulfinyl and pyridinyl groups, likely improving aqueous solubility compared to the hydrophobic cyclobutyl analog.
Biological Activity
5-Chloro-2-cyclobutyl-1H-benzimidazole is a compound that has garnered interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of 206.67 g/mol. It is synthesized via the condensation of o-phenylenediamine with cyclobutanone in the presence of chlorinating agents like thionyl chloride under reflux conditions, followed by recrystallization for purification.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its mechanism involves modulating the activity of these targets, which can lead to a variety of biological effects such as antimicrobial, anticancer, and antiviral properties .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. It has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested for their minimum inhibitory concentration (MIC) against various pathogens, showing promising results compared to standard antibiotics .
| Compound | Target Pathogen | MIC (μg/ml) | Standard Comparison |
|---|---|---|---|
| This compound | Staphylococcus aureus | 50 | Ampicillin (100) |
| This compound | Escherichia coli | 62.5 | Ciprofloxacin (25) |
Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer). The compound's cytotoxic effects are linked to its ability to interfere with DNA topoisomerase activity, which is crucial for DNA replication and cell cycle progression .
Case Study: Cytotoxicity Assays
In a recent study, several benzimidazole derivatives were screened for their cytotoxic effects:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 4.01 |
| MCF7 | 5.13 |
| A431 | 3.11 |
These results indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
Antiviral Activity
Additionally, research has indicated that benzimidazole derivatives can inhibit viral replication. For example, compounds similar to this compound have shown efficacy against hepatitis B and C viruses by inhibiting key viral proteins involved in their life cycles . This positions the compound as a candidate for further investigation in antiviral drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
